molecular formula C5H9ClN2O2 B14397559 N-(Acetamidomethyl)-2-chloroacetamide CAS No. 88542-79-4

N-(Acetamidomethyl)-2-chloroacetamide

Cat. No.: B14397559
CAS No.: 88542-79-4
M. Wt: 164.59 g/mol
InChI Key: DVOLHYRWCSLKTE-UHFFFAOYSA-N
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Description

N-(Acetamidomethyl)-2-chloroacetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetamidomethyl group and a chloroacetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetamidomethyl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with acetamidomethylamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloroacetyl chloride+acetamidomethylamineThis compound\text{2-chloroacetyl chloride} + \text{acetamidomethylamine} \rightarrow \text{this compound} 2-chloroacetyl chloride+acetamidomethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(Acetamidomethyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of acetic acid and other by-products.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloro group.

    Acids and Bases: Hydrolysis reactions can be catalyzed by acids or bases.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Hydrolysis Products: Acetic acid and other by-products are commonly formed during hydrolysis.

Scientific Research Applications

N-(Acetamidomethyl)-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Acetamidomethyl)-2-chloroacetamide involves its reactivity with nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    N-(Acetamidomethyl)-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group.

    N-(Acetamidomethyl)-2-iodoacetamide: Similar structure but with an iodo group instead of a chloro group.

Uniqueness

N-(Acetamidomethyl)-2-chloroacetamide is unique due to its specific reactivity profile and the balance between its acetamidomethyl and chloroacetamide groups. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

88542-79-4

Molecular Formula

C5H9ClN2O2

Molecular Weight

164.59 g/mol

IUPAC Name

N-(acetamidomethyl)-2-chloroacetamide

InChI

InChI=1S/C5H9ClN2O2/c1-4(9)7-3-8-5(10)2-6/h2-3H2,1H3,(H,7,9)(H,8,10)

InChI Key

DVOLHYRWCSLKTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCNC(=O)CCl

Origin of Product

United States

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